molecular formula C28H37N7O6S2 B12415395 Tetrazine-PEG4-SS-Py

Tetrazine-PEG4-SS-Py

Cat. No.: B12415395
M. Wt: 631.8 g/mol
InChI Key: UMOUIQTYEOERRI-UHFFFAOYSA-N
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Description

Tetrazine-PEG4-SS-Py is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups. This compound is a click chemistry reagent and is widely used in bioorthogonal chemistry due to its rapid reaction kinetics and unique fluorogenic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrazine-PEG4-SS-Py is synthesized through a series of chemical reactions involving the incorporation of a tetrazine group and a polyethylene glycol (PEG) chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for scalability and cost-effectiveness, with careful monitoring of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Tetrazine-PEG4-SS-Py undergoes several types of chemical reactions, including:

    Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the tetrazine group and trans-cyclooctene-containing molecules, forming a stable adduct.

    Cleavage Reactions: The disulfide bond in this compound can be cleaved under reducing conditions, releasing the conjugated molecule.

    Substitution Reactions: The pyridyl group can undergo substitution reactions with various nucleophiles

Common Reagents and Conditions

Major Products Formed

    Inverse Electron Demand Diels-Alder Reaction: Forms a stable adduct between tetrazine and trans-cyclooctene.

    Cleavage Reactions: Releases the conjugated molecule and a free thiol.

    Substitution Reactions: Forms substituted pyridyl derivatives

Scientific Research Applications

Tetrazine-PEG4-SS-Py has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.

    Biology: Employed in cellular labeling and live-cell imaging due to its bioorthogonal properties.

    Medicine: Utilized in the synthesis of antibody-drug conjugates for targeted cancer therapy.

    Industry: Applied in the development of diagnostic tools and drug delivery systems .

Mechanism of Action

Tetrazine-PEG4-SS-Py exerts its effects through the inverse electron demand Diels-Alder reaction, where the tetrazine group reacts with trans-cyclooctene-containing molecules. This reaction is highly selective and occurs rapidly under mild conditions. The disulfide bond in this compound can be cleaved under reducing conditions, releasing the conjugated molecule. This mechanism is particularly useful in the controlled release of drugs in targeted therapy .

Comparison with Similar Compounds

Tetrazine-PEG4-SS-Py is unique due to its combination of a tetrazine group, a PEG chain, and a cleavable disulfide bond. Similar compounds include:

This compound stands out due to its cleavable disulfide bond, making it particularly useful in applications requiring controlled release of conjugated molecules.

Properties

Molecular Formula

C28H37N7O6S2

Molecular Weight

631.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C28H37N7O6S2/c36-25(31-21-23-4-6-24(7-5-23)28-34-32-22-33-35-28)8-12-38-14-16-40-18-19-41-17-15-39-13-11-29-26(37)9-20-42-43-27-3-1-2-10-30-27/h1-7,10,22H,8-9,11-21H2,(H,29,37)(H,31,36)

InChI Key

UMOUIQTYEOERRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3

Origin of Product

United States

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